2-(Piperidin-1-ylmethyl)indoline
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Overview
Description
2-(Piperidin-1-ylmethyl)indoline is a heterocyclic compound that features an indoline core with a piperidine substituent at the 2-position. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The incorporation of a piperidine moiety enhances the compound’s pharmacological properties, making it a valuable target for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-ylmethyl)indoline typically involves the reaction of indoline with piperidine in the presence of a suitable catalyst. One common method is the reductive amination of indoline with piperidine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon . The reaction is usually carried out in an organic solvent such as ethanol or methanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-ylmethyl)indoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced indoline derivatives
Substitution: Substituted indoline derivatives
Scientific Research Applications
2-(Piperidin-1-ylmethyl)indoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-ylmethyl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-ylmethyl)indoline
- 2-(Pyrrolidin-1-ylmethyl)indoline
- 2-(Piperazin-1-ylmethyl)indoline
Uniqueness
2-(Piperidin-1-ylmethyl)indoline is unique due to the presence of the piperidine moiety, which imparts distinct pharmacological properties compared to other similar compounds. The piperidine ring enhances the compound’s stability, bioavailability, and ability to interact with biological targets . This makes it a valuable scaffold for drug discovery and development, offering potential advantages over other indoline derivatives .
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H20N2/c1-4-8-16(9-5-1)11-13-10-12-6-2-3-7-14(12)15-13/h2-3,6-7,13,15H,1,4-5,8-11H2 |
InChI Key |
VXWALNMCVKTVNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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